N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine
Overview
Description
N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine belongs to the class of organic compounds known as purine nucleosides . Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .
Molecular Structure Analysis
The molecular formula of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is C₁₉H₂₁N₅O₄ . The molecular weight is 383.4 . Detailed structural analysis would require more specific data or computational modeling .Scientific Research Applications
Neuroprotective and Therapeutic Potential in Brain Disorders
Adenosine acts as a neuromodulator in the brain, influencing cognition, memory, and various pathological states such as psychiatric disorders, drug addiction, and neurodegenerative disorders. Its neuroprotective properties are especially notable in conditions of ischemia, hypoxia, excitotoxicity, or inflammation, where adenosine levels significantly increase. Ongoing clinical trials are exploring the use of adenosine and its receptor ligands for the treatment of schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease, highlighting its potential as a therapeutic agent in several brain disorders (Luísa V. Lopes, A. Sebastião, & J. Ribeiro, 2011).
Role in Inflammation and Immune Response
Adenosine receptors, particularly A2A receptors, are implicated in the regulation of inflammation and immune responses. They are expressed in various tissues including the lung, liver, heart, and on immune cells. The development of A2A receptor agonists has shown promise in treating conditions related to inflammation, such as asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis. These findings underscore the therapeutic potential of targeting adenosine receptors in inflammatory diseases (Á. Guerrero, 2018).
Adenosine in Auditory System and Otoprotection
The auditory system is another area where adenosine plays a critical role, especially in cochlear function and protection from oxidative stress. Adenosine receptors present in the mammalian cochlea suggest a role in sensory transduction and auditory neurotransmission. Moreover, adenosine's otoprotective potential against cochlear injury caused by acoustic trauma and ototoxic drugs has garnered interest, pointing to possible therapeutic interventions in preventing common inner ear pathologies (S. Vlajkovic, G. Housley, & P. Thorne, 2009).
Cardioprotective Effects
Adenosine's cardioprotective effects during ischemia and reperfusion are well-documented. It plays a key role in myocardial protection, demonstrating significant potential in treatments aimed at reducing tissue damage and functional impairments following ischemic events. Its mechanisms involve modulating inflammatory cell infiltration and neuroinflammation, contributing to its protective role in cardiac ischemia-reperfusion injury (G. Dobson & H. Letson, 2016).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-BYMDKACISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242219 | |
Record name | PD 117519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(2,3-Dihydro-1H-indenyl)adenosine | |
CAS RN |
96392-15-3 | |
Record name | PD 117519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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